molecular formula C22H24N6O2 B1671217 Emicerfont CAS No. 786701-13-1

Emicerfont

Katalognummer: B1671217
CAS-Nummer: 786701-13-1
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: JFHJGXQFESYQGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emicerfont, also known by its chemical name 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one, is a small molecule drug developed by GlaxoSmithKline It acts as a corticotropin-releasing factor receptor 1 antagonistThis compound blocks the corticotropin-releasing factor receptor 1, reducing the release of adrenocorticotropic hormone .

Vorbereitungsmethoden

The synthesis of Emicerfont involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes:

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.

Analyse Chemischer Reaktionen

Emicerfont unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, wobei Substituenten durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Psychiatric Disorders :
    • Anxiety and Depression : Research has explored Emicerfont's potential in treating anxiety disorders and depression. However, clinical trials have shown limited efficacy in these areas. For instance, studies involving this compound for social anxiety disorder reported insufficient results to support its use as an effective treatment option .
    • Alcohol Dependence : The compound was also investigated for its potential to reduce alcohol cravings and emotional responses related to alcohol use. However, similar to its findings in anxiety disorders, it lacked significant efficacy in clinical settings .
  • Gastrointestinal Disorders :
    • Irritable Bowel Syndrome (IBS) : this compound has been studied for its effects on IBS, given the connection between stress and gastrointestinal symptoms. Despite initial interest, clinical trials concluded that it did not provide sufficient therapeutic benefits for IBS patients .

Table 1: Summary of Clinical Trials Involving this compound

Study FocusConditionOutcomeReference
Social Anxiety DisorderAnxietyLacked efficacy
Alcohol DependenceAlcoholismLacked efficacy
Irritable Bowel SyndromeGastrointestinal DisordersLacked efficacy

Case Study Insights

  • Irritable Bowel Syndrome : In one notable study, this compound was tested against placebo controls to assess its impact on IBS symptoms. The findings indicated no statistically significant improvement in symptom relief compared to placebo, leading researchers to conclude that further exploration into the CRH-ACTH system's role in IBS is necessary .
  • Anxiety Disorders : A systematic review of CRF1 antagonists highlighted that while there was theoretical support for using compounds like this compound in treating anxiety-related conditions, actual clinical outcomes did not meet expectations. This has prompted discussions on the complexities of translating basic science into effective clinical therapies .

Wirkmechanismus

Emicerfont exerts its effects by selectively blocking the corticotropin-releasing factor receptor 1. This receptor is involved in the stress response, and its activation leads to the release of adrenocorticotropic hormone, which in turn stimulates the production of cortisol. By inhibiting this receptor, this compound reduces the release of adrenocorticotropic hormone and subsequently lowers cortisol levels. This mechanism is particularly relevant in conditions where stress plays a significant role, such as IBS and anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Emicerfont gehört zu einer Klasse von Verbindungen, die als Antagonisten des Corticotropin-Releasing-Faktor-Rezeptors 1 bekannt sind. Ähnliche Verbindungen sind:

Im Vergleich zu diesen Verbindungen hat this compound einzigartige Eigenschaften in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil gezeigt, was es trotz seiner begrenzten klinischen Anwendung zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.

Pharmacological Effects

  • Anxiolytic and Antidepressant Activity :
    • Preclinical studies have shown that CRF1 antagonists like this compound can exhibit anxiolytic and antidepressant effects. In animal models, these compounds have been associated with reduced anxiety-like behaviors and improved mood .
  • Impact on Gastrointestinal Disorders :
    • Research indicates that this compound may alleviate symptoms of IBS by modulating gut-brain interactions. A study highlighted that administration of this compound reduced brain activation in regions associated with anxiety during visceral pain anticipation in IBS patients .
  • Alcohol Dependence :
    • Clinical trials have explored the efficacy of this compound in reducing alcohol craving and related stress responses. However, results have been mixed, with some studies indicating a lack of significant efficacy in reducing cravings or emotional responses to alcohol-related stimuli .

Study 1: Irritable Bowel Syndrome

  • Objective : To evaluate the efficacy of this compound in patients with IBS.
  • Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.
  • Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .

Study 2: Alcohol Dependence

  • Objective : To assess the impact of this compound on alcohol craving.
  • Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.
  • Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .

Research Findings Summary

Study FocusFindingsReference
Anxiolytic EffectsDemonstrated reduction in anxiety-like behaviors in animal models.
IBS Symptom ReliefSignificant decrease in anxiety related to visceral pain anticipation in IBS patients.
Alcohol CravingMixed results; some reduction in anxiety but no significant craving reduction observed.

Eigenschaften

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229231
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786701-13-1
Record name 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786701-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emicerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emicerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMICERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicerfont
Reactant of Route 2
Reactant of Route 2
Emicerfont
Reactant of Route 3
Reactant of Route 3
Emicerfont
Reactant of Route 4
Reactant of Route 4
Emicerfont
Reactant of Route 5
Reactant of Route 5
Emicerfont
Reactant of Route 6
Emicerfont

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.